4-(Indolin-1-yl)benzoic acid
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Overview
Description
4-(Indolin-1-yl)benzoic acid is a chemical compound that features an indoline moiety attached to a benzoic acid structure Indoline is a bicyclic compound containing a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Indolin-1-yl)benzoic acid typically involves the condensation of indoline with a benzoic acid derivative. One common method is the reaction of indoline with 4-chlorobenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
4-(Indolin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
4-(Indolin-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 4-(Indolin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors. For example, indoline derivatives have been shown to exhibit neuroprotective effects by binding to N-methyl-D-aspartic acid receptors (NMDA-GluN2B) and reducing the secretion of inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
4-(Imidazol-1-yl)benzoic acid: Similar structure but contains an imidazole ring instead of an indoline ring.
4-(1,3-Dioxoisoindolin-2-yl)benzoic acid: Contains an isoindoline moiety.
4-(1-Oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acid: Features a dihydroisoindole ring
Uniqueness
4-(Indolin-1-yl)benzoic acid is unique due to the presence of the indoline moiety, which imparts distinct chemical and biological properties. The indoline ring system is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C15H13NO2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-(2,3-dihydroindol-1-yl)benzoic acid |
InChI |
InChI=1S/C15H13NO2/c17-15(18)12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10H2,(H,17,18) |
InChI Key |
XQLXFLQXFCDKAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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